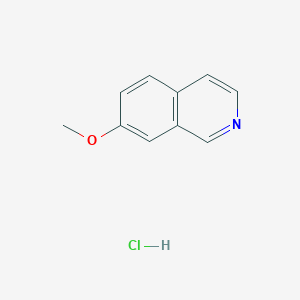

7-Methoxyisoquinoline hydrochloride

Description

Historical Context and Evolution of Isoquinoline (B145761) Research

The journey of isoquinoline research began in 1885 with its first isolation from coal tar by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. A more efficient extraction method was later developed in 1914 by Weissgerber, who utilized the basicity difference between isoquinoline and its structural isomer, quinoline (B57606). The isoquinoline scaffold is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Early research in the 19th century was significantly driven by the isolation of naturally occurring isoquinoline alkaloids, such as morphine from the opium poppy. These discoveries unveiled the potent biological activities of this class of compounds and laid the foundation for extensive investigation into their therapeutic potential. nih.gov Isoquinoline alkaloids are primarily derived from the amino acids tyrosine or phenylalanine in nature. nih.gov Over the past two centuries, thousands of isoquinoline alkaloids have been isolated and identified, with research continually expanding to explore their vast structural diversity and biological functions. nih.govnih.gov The continuous interest in this scaffold is reflected in the growing number of publications, highlighting its importance in the scientific community. nih.gov

Strategic Importance of Isoquinoline Derivatives in Chemical Biology and Drug Discovery Research

Isoquinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.comresearchgate.netnih.gov The structural diversity of isoquinoline derivatives allows for the development of compounds with activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. researchgate.netnih.gov

The strategic importance of this scaffold is underscored by the number of isoquinoline-based drugs that are either in clinical use or undergoing clinical trials for a variety of diseases. mdpi.com These include treatments for cancer, infectious diseases, and neurological disorders. mdpi.com The versatility of the isoquinoline ring system allows medicinal chemists to synthesize large libraries of compounds for screening, facilitating the discovery of new therapeutic agents. ub.edu Modern synthetic methodologies, including multicomponent reactions, have further streamlined the creation of diverse isoquinoline derivatives, accelerating the drug discovery process. osti.gov Research has shown that substitutions at various positions on the isoquinoline ring can significantly influence the compound's biological activity, offering a pathway for the rational design of potent and selective drugs. nih.govub.edu

Positioning of 7-Methoxyisoquinoline (B1361142) and its Derivatives within Privileged Scaffold Research

7-Methoxyisoquinoline hydrochloride is a specific derivative of the isoquinoline scaffold. While research on this particular compound is part of the broader investigation into isoquinoline derivatives, its significance is notably highlighted by its incorporation into more complex molecules with significant therapeutic potential.

A prime example of the importance of the 7-methoxyisoquinoline moiety is its presence in the structure of PF-06650833 (Zimlovisertib), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govnih.govresearchgate.net IRAK4 is a key protein involved in inflammatory signaling pathways, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. nih.gov The development of PF-06650833, which has entered clinical trials, emerged from fragment-based drug design, where the 7-methoxyisoquinoline fragment played a crucial role. nih.govresearchgate.net

The selection of the 7-methoxyisoquinoline scaffold in the design of IRAK4 inhibitors showcases its value as a privileged fragment. The methoxy (B1213986) group at the 7-position is a key feature in the design of various biologically active molecules, with research indicating that methoxy groups can contribute favorably to binding interactions with biological targets. bldpharm.com The successful optimization of a fragment hit containing the 7-methoxyisoquinoline core into a clinical candidate demonstrates the power of this scaffold in generating drugs with desirable pharmacological profiles. nih.gov

Furthermore, research into other substituted isoquinolines, such as 6,7-dimethoxyisoquinoline (B95607) derivatives, has shown their potential in areas like the reversal of multidrug resistance in cancer. bldpharm.com The synthesis and evaluation of various disubstituted isoquinolines, including those with substituents at the 5 and 7-positions, have led to the discovery of novel protein kinase C ζ (PKCζ) inhibitors with potential applications in treating conditions like rheumatoid arthritis. ub.edu These examples further solidify the position of 7-methoxyisoquinoline and its related derivatives as important building blocks in the ongoing search for new and effective therapeutic agents.

Chemical Compound Information

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 1211234-64-8 | |

| Molecular Formula | C10H10ClNO | |

| Molecular Weight | 195.65 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGUHUQKFCCPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxyisoquinoline Hydrochloride and Its Structural Analogues

Established Synthetic Pathways to the Isoquinoline (B145761) Core

The formation of the foundational isoquinoline scaffold is a critical first step, achievable through several well-documented ring formation and cyclization strategies.

Ring Formation Strategies (e.g., Modified Pomeranz-Fritsch Reactions)

The Pomeranz-Fritsch reaction is a classic and versatile method for synthesizing the isoquinoline nucleus. wikipedia.orgresearchgate.net In its general form, the reaction involves the acid-promoted cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgyoutube.com The process typically uses a strong acid like concentrated sulfuric acid to facilitate the ring closure. wikipedia.org

Over the years, several modifications have been developed to improve yields and expand the scope of the reaction. These include:

The Schlittler-Müller modification , which uses a substituted benzylamine (B48309) and a glyoxal (B1671930) hemiacetal.

The Bobbitt modification , which involves the hydrogenation of the initial benzalaminoacetal followed by an acid-catalyzed cyclization to produce 1,2,3,4-tetrahydroisoquinolines. mdpi.com

A notable application of a modified Pomeranz-Fritsch reaction is seen in the synthesis of 1-hydroxymethylisoquinolines. The process can start with a multi-component reaction to form a triazole intermediate, which is then cyclized using concentrated sulfuric acid to yield a triazolo[5,1-a]isoquinoline. nih.gov Subsequent acid-catalyzed ring-opening of the triazole moiety affords the desired 1-hydroxymethylisoquinoline. nih.gov This strategy highlights the adaptability of the Pomeranz-Fritsch reaction in multi-step syntheses. mdpi.comnih.gov

The reaction mechanism proceeds through the initial formation of a Schiff base (benzalaminoacetal) from the aldehyde and amine precursors. wikipedia.orgyoutube.com Acid catalysis then promotes the elimination of alcohol molecules and subsequent electrophilic attack of the acetal-derived carbon onto the benzene (B151609) ring, leading to the formation of the bicyclic system which then aromatizes to the isoquinoline core. wikipedia.org

Table 1: Key Features of the Pomeranz-Fritsch Reaction and its Modifications

| Reaction Name | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline |

| Schlittler-Müller Modification | Benzylamine, Glyoxal hemiacetal | Acid | C1-Substituted Isoquinoline |

| Bobbitt Modification | Benzalaminoacetal | H₂, Catalyst, then Acid | Tetrahydroisoquinoline |

| Triazole-based Modification | Acetophenone, 2,2-dimethoxyethan-1-amine, 4-nitrophenyl azide (B81097) | H₂SO₄ for cyclization | 1-Hydroxymethylisoquinoline |

Cyclization Reactions for Isoquinoline Scaffold Construction

Beyond the Pomeranz-Fritsch reaction, a diverse array of cyclization methods is available for constructing the isoquinoline scaffold. These reactions often leverage different starting materials and catalytic systems to achieve the desired ring structure.

One prominent strategy involves the cyclization of 2-alkynylbenzaldoximes. In one approach, these substrates undergo a 6-endo-dig cyclization in the presence of an electrophile like silver triflate or bromine. thieme-connect.de This forms a cyclic nitrone (isoquinoline-N-oxide) intermediate. Subsequent deoxygenation, for instance with carbon disulfide (CS₂), yields the final isoquinoline derivative. thieme-connect.de This method is effective for producing various functionalized isoquinolines. thieme-connect.de

Other important named reactions for isoquinoline synthesis include:

The Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated.

The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes in the presence of an acid catalyst to yield a tetrahydroisoquinoline.

Modern transition-metal-catalyzed reactions have further expanded the toolkit. For example, rhodium(III)-catalyzed C-H activation of in-situ generated oximes followed by cyclization with an alkyne provides a rapid route to multisubstituted isoquinolines.

Radical-mediated cyclizations also offer a pathway. The reaction of brominated oxime ethers with radical initiators can trigger a 7-exo-trig cyclization, ultimately forming complex heterocyclic systems, demonstrating the versatility of cyclization strategies in building scaffolds related to isoquinolines. researchgate.net

Functionalization and Derivatization Approaches for 7-Methoxyisoquinoline (B1361142) Structures

Once the isoquinoline core is formed, further functionalization is often necessary to produce specific analogs like 7-Methoxyisoquinoline hydrochloride. These derivatizations can introduce halogens, alkyl, or aryl groups at various positions on the nucleus.

Halogenation and Substituent Introduction at Various Positions (e.g., 1-chloro-7-methoxyisoquinoline, 5-bromo-7-methoxyisoquinoline)

Halogenation is a key step for creating versatile intermediates for cross-coupling reactions. The introduction of chlorine or bromine atoms onto the 7-methoxyisoquinoline scaffold can be achieved through several routes.

For the synthesis of chloro-derivatives, a common method involves the conversion of a hydroxyl group using a chlorinating agent. For instance, 1-hydroxymethylisoquinolines can be treated with thionyl chloride (SOCl₂) to produce 1-(chloromethyl)isoquinolines. nih.gov While not a direct chlorination of the ring, this illustrates a common synthetic sequence. A more direct approach is the chlorination of an isoquinolone (or quinolone) precursor. For example, 4-hydroxy-7-methoxyquinoline-6-carboxamide (B3136502) can be converted to 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) using a chlorinating reagent. google.com The synthesis of 7-chloro-1-hydroxyisoquinoline has also been reported, providing a key intermediate that could be further modified. chemicalbook.com

Bromination can sometimes result in a mixture of isomers. For example, the preparation of bromoisoquinoline via certain procedures can yield a mixture of 7-bromo and 5-bromo isomers, which may require separation. researchgate.net This highlights the challenge of regioselectivity in direct halogenation reactions.

Table 2: Examples of Halogenation Reactions on Isoquinoline and Quinoline (B57606) Scaffolds

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1-Hydroxymethylisoquinoline | SOCl₂ | 1-(Chloromethyl)isoquinoline | nih.gov |

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Chlorinating reagent | 4-Chloro-7-methoxyquinoline-6-carboxamide | google.com |

| 4-Chlorocinnamic acid | Diphenylphosphoryl azide | 7-Chloro-1-hydroxyisoquinoline | chemicalbook.com |

Alkylation and Arylation Reactions on the Isoquinoline Nucleus

Introducing alkyl and aryl groups onto the isoquinoline nucleus is crucial for developing structural diversity. These reactions often follow an initial halogenation or metalation step.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for arylation. A bromo-isoquinoline intermediate, for example, can be coupled with a boronic acid or borate (B1201080) ester in the presence of a palladium catalyst and a base to form an aryl-substituted isoquinoline. researchgate.net Another key arylation strategy is nucleophilic aromatic substitution (SNAr), where a leaving group (like a halogen) on the isoquinoline ring is displaced by a nucleophile. This is exemplified by the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, where an amine acts as the nucleophile to displace a group at the 1-position. nih.gov

Alkylation can be achieved through various methods. One approach involves using a reactive intermediate like a 1-(chloromethyl)isoquinoline, which can then be used to alkylate an amine or other nucleophile. nih.gov Increasing the size of an alkyl substituent on a pyridinylalkyl group attached to a related quinoline-based scaffold has been shown to progressively alter biological binding affinity, demonstrating the importance of alkyl group modification. researchgate.net

Regioselective Metalation and Methylation Strategies

Regioselective metalation offers a precise way to functionalize specific C-H bonds on the isoquinoline ring that are otherwise difficult to activate. This strategy typically uses highly reactive magnesium or zinc amide bases, often in combination with lithium chloride (LiCl) to enhance solubility and reactivity.

The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), allows for the direct deprotonation (magnesiation) of quinoline and isoquinoline scaffolds at specific positions. durham.ac.uk The resulting organomagnesium intermediate can then be trapped with a wide range of electrophiles, including aldehydes, to introduce new functional groups. durham.ac.uk Similarly, mixed lithium-zinc reagents can be used to prepare halogenated and arylated derivatives. durham.ac.uk

The regioselectivity of these metalations is often directed by existing substituents on the ring or by the inherent acidity of the protons. For quinolines, magnesiation often occurs at the C8 position, which can then be functionalized. This strategy provides a powerful route to derivatives that are not easily accessible through classical electrophilic substitution reactions. While not specifically detailed for 7-methoxyisoquinoline in the provided context, these methods are broadly applicable to substituted aza-aromatic systems and represent a key strategy for controlled functionalization. Methylation would be achieved by using a methylating agent, such as methyl iodide, as the electrophile to trap the organometallic intermediate formed during the metalation step.

Conversion of Methoxy (B1213986) to Hydroxy Groups (e.g., 7-hydroxyisoquinoline (B188741) synthesis)

The conversion of a methoxy group to a hydroxyl group, a process known as demethylation, is a crucial transformation in the synthesis of many isoquinoline derivatives, allowing for further functionalization or mimicking the structure of natural products. This is particularly relevant for the synthesis of 7-hydroxyisoquinoline from its more synthetically accessible precursor, 7-methoxyisoquinoline.

A common and effective reagent for this transformation is boron tribromide (BBr₃). This Lewis acid readily cleaves aryl methyl ethers to the corresponding phenols. Research has demonstrated the "exhaustive demethylation" of a protected lamellarin derivative, which contains methoxy groups on the isoquinoline core, using an excess of BBr₃ to yield the corresponding hydroxylated compound in good yield (81%). researchgate.net

The general mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond.

Table 1: Reagents for Demethylation of Methoxyisoquinolines

| Reagent | Conditions | Product | Yield | Reference |

|---|

This transformation is a key step in the synthesis of various natural products and pharmacologically active molecules where a phenolic hydroxyl group is required.

Stereoselective Synthesis of Chiral 7-Methoxyisoquinoline Derivatives

The development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of significant interest due to the prevalence of this chiral scaffold in a vast number of alkaloids and pharmaceutical agents. The focus has largely been on the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines, which are direct structural analogues of isoquinolines.

The Pictet-Spengler reaction is a cornerstone for the asymmetric synthesis of tetrahydroisoquinolines. arkat-usa.org The stereoselectivity can be induced by using a chiral β-arylethylamine or a chiral carbonyl component. The use of chiral auxiliaries attached to the reactants has also proven to be an effective strategy. arkat-usa.org

A notable example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov This synthesis employs a combination of the Petasis reaction and a Pomeranz-Fritsch-Bobbitt cyclization. mdpi.comnih.gov The stereochemistry is controlled by a chiral aminoacetal derived from (R)-phenylglycinol. mdpi.com The key steps involve the formation of a chiral morpholinone derivative, which then undergoes cyclization to afford the desired tetrahydroisoquinoline with high diastereoselectivity. mdpi.com

Table 2: Examples of Stereoselective Synthesis of 7-Methoxyisoquinoline Analogues

| Starting Materials | Key Reaction | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, 3,4-dimethoxyphenylboronic acid, glyoxylic acid | Petasis reaction, Pomeranz-Fritsch-Bobbitt cyclization | (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereomeric ratio of 3:1 | mdpi.com |

These methodologies provide efficient routes to enantiomerically enriched 7-methoxyisoquinoline derivatives, which are valuable building blocks for the synthesis of complex natural products and therapeutic agents. nih.govosti.govmedchemexpress.cn

Medicinal Chemistry Research Applications of 7 Methoxyisoquinoline Derivatives

Enzyme and Receptor Modulator Investigations

Derivatives of 7-methoxyisoquinoline (B1361142) have been the subject of intensive investigation for their potential to modulate the activity of several important enzymes and receptors. These studies have unveiled the therapeutic potential of this scaffold in areas such as inflammation, autoimmune diseases, and oncology.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibition Studies

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). researchgate.net As a key mediator of the innate immune response, aberrant IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of modern drug discovery.

Fragment-based drug design (FBDD) has proven to be a powerful strategy for the discovery of novel kinase inhibitors. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to the target protein. These initial hits are then optimized and grown into more potent and selective lead compounds.

A notable success story in the application of FBDD to IRAK4 is the discovery of PF-06650833 (Zimlovisertib), a potent and selective inhibitor that features a 7-methoxyisoquinoline core. nih.govosti.gov The journey to this clinical candidate began with a fragment screen that identified a micromolar isoquinoline (B145761) hit. Through structure-based design, leveraging co-crystal structures with IRAK4, and careful optimization of physicochemical properties, researchers at Pfizer developed a series of highly potent inhibitors. nih.govnih.gov

The optimization process involved the strategic addition of substituents to the isoquinoline scaffold to enhance binding affinity and selectivity. This led to the identification of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), which demonstrated nanomolar potency in cellular assays and excellent selectivity across the kinome. researchgate.netnih.gov This compound was the first IRAK4 inhibitor to advance into human clinical trials. researchgate.net

| Compound | Target | IC50 (nM) | Assay Type |

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Cell-based assay |

| PF-06650833 (Zimlovisertib) | IRAK4 | 2.4 | PBMC assay |

This table presents the inhibitory concentrations of PF-06650833 against IRAK4 in different assay formats.

Beyond traditional kinase inhibition, which targets the catalytic function of the enzyme, there is growing interest in chemical degradation strategies. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The development of PROTACs targeting IRAK4 has been an active area of research. These degraders often incorporate a known IRAK4 inhibitor as the "warhead" to bind to the kinase. Given the high potency of 7-methoxyisoquinoline-based inhibitors like PF-06650833, this scaffold is a prime candidate for inclusion in IRAK4-targeting PROTACs. While specific PROTACs explicitly containing a 7-methoxyisoquinoline moiety are not extensively detailed in publicly available literature, the principle of using potent inhibitors as warheads is well-established. This strategy offers the potential for a more profound and sustained pharmacological effect compared to simple inhibition, as it removes the entire protein scaffold, including its non-catalytic functions.

Tubulin Polymerization Inhibition Research

Tubulin is a critical protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization is a validated and effective strategy in cancer chemotherapy. While various isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, there is limited published research specifically detailing the activity of 7-methoxyisoquinoline derivatives in this area. The existing literature tends to focus on other substitution patterns on the isoquinoline ring or different heterocyclic systems. Therefore, the potential of 7-methoxyisoquinoline hydrochloride and its direct derivatives as tubulin polymerization inhibitors remains an area for future exploration.

HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase Inhibition

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step in its replication cycle. HIV RT has two key enzymatic functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. Both of these functions are essential for viral replication and are validated targets for antiretroviral therapy. Although a wide array of compounds have been studied as inhibitors of HIV RT, including various heterocyclic structures, there is a notable lack of specific research on 7-methoxyisoquinoline derivatives as inhibitors of either the polymerase or the RNase H activity of this enzyme. The current body of scientific literature does not provide significant findings for this compound or its derivatives in this therapeutic context.

Casein Kinase 1 (CK1) Inhibition Studies

Casein kinase 1 (CK1) is a family of serine/threonine kinases that are involved in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. Dysregulation of CK1 activity has been linked to various diseases, including cancer and neurodegenerative disorders.

One of the earliest identified inhibitors of CK1 is a compound known as CKI-7. While CKI-7 is an isoquinoline-based derivative, its chemical structure is N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide. This compound, therefore, does not possess the 7-methoxy substitution that is the focus of this article. A thorough review of the current scientific literature does not reveal significant studies or potent inhibitors of Casein Kinase 1 that are specifically derivatives of 7-methoxyisoquinoline. Thus, this remains an area with potential for future research and development.

Cereblon (CRBN) Modulation and Protein Degradation Research

Cereblon (CRBN), a substrate receptor for the Cullin-ring 4 ubiquitin-ligase (CRL4) complex, has emerged as a critical target in the field of targeted protein degradation. nih.gov Small molecules that modulate CRBN activity, such as the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its analogs, can redirect the E3 ligase to new protein targets (neosubstrates), leading to their ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This mechanism has proven highly effective in the treatment of certain cancers, including multiple myeloma. researchgate.net

While direct modulation of CRBN by this compound has not been extensively documented in publicly available research, the isoindolinone core, which is structurally related to parts of some CRBN modulators, has been a key area of investigation. For instance, isoindolinone-based derivatives have been synthesized and evaluated for their ability to inhibit the production of TNF-α, a downstream effector of pathways involving CRBN. youtube.com Furthermore, the development of proteolysis-targeting chimeras (PROTACs) often incorporates CRBN-binding moieties to induce the degradation of specific proteins of interest. researchgate.netnih.gov The exploration of novel scaffolds, such as 7-methoxyisoquinoline derivatives, as potential CRBN ligands or as components of new PROTACs remains an active area of research in the quest for next-generation protein degraders. researchgate.netgoogle.com

The general mechanism of CRBN-mediated protein degradation is a two-step process. First, a small molecule binder, or "molecular glue," facilitates the interaction between CRBN and a target protein. This is followed by the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov

Cellular Pathway Interrogation and Mechanism of Action Studies

Derivatives of 7-methoxyisoquinoline have been investigated for their ability to interfere with various cellular pathways that are fundamental to disease progression, particularly in cancer. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Research has shown that isoquinoline derivatives can be potent inducers of apoptosis.

For example, a study on 7-Methoxyheptaphylline (7-MH), a carbazole (B46965) alkaloid with a methoxy (B1213986) group, demonstrated its ability to induce apoptosis in various cancer cell lines, including neuroblastoma (SH-SY5Y), colon cancer (HT29), and liver cancer (HepG2) cells. nih.gov Treatment with 7-MH led to characteristic morphological changes of apoptosis, such as cell rounding and shrinkage. nih.gov Mechanistically, 7-MH was found to activate caspase-3 and Glycogen Synthase Kinase-3 (GSK-3), while suppressing anti-apoptotic proteins. nih.gov

Similarly, quinazolinedione derivatives, which share structural similarities with the isoquinoline core, have been shown to induce apoptosis in MCF-7 breast cancer cells through the intrinsic pathway, characterized by the upregulation of caspase-9 and p53, and downregulation of Bcl-2. nih.gov Another study on a tetrahydrobenzo[h]quinoline derivative also reported the induction of apoptosis in MCF-7 cells, as evidenced by nuclear shrinkage and chromatin fragmentation. mdpi.com

Table 1: Research Findings on Apoptosis Induction by Isoquinoline Derivatives

| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Methoxyheptaphylline (7-MH) | SH-SY5Y, HT29, HepG2 | Induced apoptosis via activation of caspase-3 and GSK-3. | nih.gov |

| Quinazolinedione derivatives | MCF-7 | Induced apoptosis through the intrinsic pathway (upregulation of caspase-9 and p53). | nih.gov |

The cell cycle is a tightly regulated process that governs cell proliferation. Disrupting the cell cycle is a common strategy in cancer therapy to halt tumor growth. Several studies have highlighted the ability of isoquinoline derivatives to cause cell cycle arrest.

A notable example is 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), which was found to cause G2/M phase cell cycle arrest in cervical cancer cells. nih.gov This arrest was associated with the activation of the cyclin-dependent kinase 1/cyclin B1 complex and ultimately led to apoptotic cell death. nih.gov Similarly, novel 3-methyleneisoindolinone derivatives have been shown to arrest the cell cycle in head and neck squamous cell carcinoma cells at different phases, including the S-phase and G2/M phase, depending on the specific compound. pensoft.netresearchgate.net

The ability of these compounds to interfere with the cell cycle underscores their potential as antiproliferative agents. The specific phase of arrest can provide clues about the molecular targets of the compounds.

Table 2: Research Findings on Cell Cycle Perturbation by Isoquinoline Derivatives

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Reference(s) |

|---|---|---|---|

| 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082) | Cervical cancer cells | G2/M phase arrest | nih.gov |

| 3-Methyleneisoindolinone derivatives | Head and neck squamous cell carcinoma cells | S-phase and G2/M phase arrest | pensoft.netresearchgate.net |

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases and is also implicated in cancer progression. nih.govmdpi.com The inhibition of TNF-α production is a validated therapeutic strategy.

Research into 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives has demonstrated their potent inhibitory activity on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. youtube.com This suggests that the isoquinoline scaffold can serve as a template for the development of novel anti-inflammatory agents. The mechanism of TNF-α inhibition by these small molecules can occur at different levels, including the blockade of the TNF-α receptor (TNFR1) interaction or the inhibition of the TNF-α converting enzyme (TACE). pensoft.netresearchgate.netnih.gov

Table 3: Research Findings on TNF-α Inhibition by Isoquinoline Derivatives

| Compound/Derivative | Assay System | Key Findings | Reference(s) |

|---|---|---|---|

| 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives | LPS-stimulated RAW264.7 cells | Potent inhibition of TNF-α production. | youtube.com |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. mdpi.comnih.gov

The 6,7-dimethoxytetrahydroisoquinoline moiety has been extensively studied as a core structure in the development of P-gp modulators. nih.gov Derivatives containing this scaffold have shown potent P-gp inhibitory activity, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents. nih.gov The mechanism of action often involves direct interaction with the P-gp transporter, either competitively or non-competitively, to block its drug efflux function. nih.gov This leads to an increased intracellular accumulation of anticancer drugs, enhancing their cytotoxic effects.

Broad Spectrum Bioactivity Profiling in Preclinical Research

The 7-methoxyisoquinoline scaffold and its derivatives have demonstrated a wide range of biological activities in preclinical research, highlighting their potential for development into therapeutic agents for various diseases.

A significant finding is the discovery of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833) as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a key mediator in inflammatory signaling pathways, and its inhibition holds promise for the treatment of autoimmune diseases. nih.govgoogle.com

Furthermore, tetrahydroisoquinoline derivatives have been reported to possess a broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. mdpi.com The diverse bioactivities associated with the 7-methoxyisoquinoline core underscore its value as a privileged scaffold in medicinal chemistry, warranting further exploration and development.

Antiproliferative Activity Investigations in Cancer Cell Lines

The antiproliferative potential of 7-methoxyisoquinoline derivatives has been a subject of interest in the quest for novel anticancer agents. However, a comprehensive study detailing the activity of a series of 7-methoxyisoquinoline derivatives against a broad panel of cancer cell lines remains to be fully elucidated in publicly available research.

One notable derivative, 7-Methoxyheptaphylline, a carbazole alkaloid, has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce cell death in HT-29 and HepG2 cancer cells. nih.gov At a concentration of 100 µM, 7-Methoxyheptaphylline significantly induced cell death in these lines, with a more potent effect observed in HT29 cells. nih.gov Furthermore, it has been reported to be toxic to prostate cancer cells. nih.gov It is important to note that 7-Methoxyheptaphylline is a carbazole alkaloid and not a simple isoquinoline derivative, its structure incorporates the 7-methoxy feature within a more complex framework.

Interactive Table: Antiproliferative Activity of 7-Methoxyheptaphylline

| Compound Name | Cancer Cell Line | Concentration | Effect |

| 7-Methoxyheptaphylline | HT29 | 100 µM | Significant cell death |

| 7-Methoxyheptaphylline | HepG2 | 100 µM | Significant cell death |

| 7-Methoxyheptaphylline | Prostate Cancer Cells | Not Specified | Toxic |

Further research is required to establish a clear and comprehensive structure-activity relationship for 7-methoxyisoquinoline derivatives and their antiproliferative effects on a wider range of cancer cell lines.

Antiviral Activity Studies

Derivatives of 7-methoxyisoquinoline have been investigated for their potential to combat viral infections, with studies focusing on influenza virus and Human Immunodeficiency Virus (HIV).

Anti-influenza Virus Activity:

Research into isoquinolone derivatives has identified compounds with promising anti-influenza activity. One study identified a hit compound, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, which exhibited potent activity against both influenza A and B viruses with 50% effective concentration (EC₅₀) values ranging from 0.2 to 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov

Further structure-activity relationship (SAR) studies revealed that the methoxy group at the 7-position could be linked to cytotoxicity, depending on other modifications in the molecule. nih.gov Interestingly, the removal of the 7-methoxy group in some derivatives was associated with increased cell viability while maintaining antiviral activity. nih.gov For instance, a derivative lacking the 7-methoxy group (compound 17) showed considerable antiviral activity against the HK strain of influenza A virus with a selective index (S.I.) of 18.8 and was less cytotoxic than the initial hit compound. nih.gov This suggests that while the 7-methoxy group can be part of a potent antiviral pharmacophore, its presence may need to be carefully considered and modulated to achieve a favorable safety profile.

Anti-HIV Activity:

In the search for novel anti-HIV agents, a series of isoquinoline-based derivatives have been synthesized and evaluated as CXCR4 antagonists. nih.gov CXCR4 is a key co-receptor for T-tropic HIV entry into host cells. nih.gov Within a series of synthesized compounds, derivatives incorporating a methoxyisoquinoline moiety were investigated. For example, 1-(chloromethyl)-6-methoxyisoquinoline (B12954859) was used as a key intermediate in the synthesis of final compounds. jpmh.org

One of the synthesized compounds, a 6,7-dimethoxyisoquinoline (B95607) derivative (compound 19a), demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with a 50% effective concentration (EC₅₀) of less than 100 nM and lacked cytotoxicity in MT-4 cells. jpmh.org Although this compound features a dimethoxy substitution pattern, the findings highlight the potential of methoxy-substituted isoquinolines as a scaffold for the development of effective anti-HIV drugs.

Interactive Table: Antiviral Activity of Methoxyisoquinoline Derivatives

| Compound/Derivative | Virus | Assay | Activity (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Reference |

| 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (Compound 1) | Influenza A (PR8, HK), Influenza B (Lee) | Antiviral Assay | 0.2 - 0.6 µM | 39.0 µM (MDCK cells) | nih.gov |

| 6,7-dimethoxyisoquinoline derivative (Compound 19a) | HIV-1, HIV-2 | Anti-HIV Assay | < 100 nM | Not cytotoxic in MT-4 cells | jpmh.org |

Structure Activity Relationship Sar Studies of 7 Methoxyisoquinoline Derivatives

Methodological Frameworks for SAR Elucidation

The exploration of the SAR of 7-methoxyisoquinoline (B1361142) derivatives is guided by several key methodological frameworks that enable a systematic approach to inhibitor design and optimization. These frameworks include fragment-based drug design (FBDD), scaffold hopping, and quantitative structure-activity relationship (QSAR) modeling.

Fragment-Based Drug Design (FBDD): This powerful technique involves screening low-molecular-weight fragments to identify those that bind weakly but efficiently to the target kinase. These initial hits are then grown or linked together to generate more potent lead compounds. A notable success story employing this approach is the discovery of PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The identification of a 7-methoxyisoquinoline fragment as a key building block was instrumental in the development of this clinical candidate.

Scaffold Hopping: This strategy involves modifying the core structure (scaffold) of a known kinase inhibitor while retaining its key binding interactions. For 7-methoxyisoquinoline derivatives, this could involve replacing the isoquinoline (B145761) core with other heterocyclic systems to explore new chemical space and potentially improve properties such as selectivity or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel, unsynthesized 7-methoxyisoquinoline derivatives, thereby prioritizing the synthesis of the most promising candidates and providing insights into the structural features that govern their inhibitory potency.

Positional and Substituent Effects on Biological Activity

The biological activity of 7-methoxyisoquinoline derivatives is highly sensitive to the nature and position of substituents on the isoquinoline ring. The 7-methoxy group itself often plays a crucial role in establishing key interactions within the kinase active site.

Systematic modifications at various positions of the 7-methoxyisoquinoline core have revealed critical insights into their SAR. For instance, in the development of IRAK4 inhibitors, the introduction of a carboxamide group at the 6-position was found to be essential for potent activity. Variations in the substituent at the 1-position have also been shown to significantly impact potency and selectivity.

The electronic and steric properties of the substituents are paramount. Electron-donating or electron-withdrawing groups can modulate the electron density of the isoquinoline ring system, influencing its ability to form hydrogen bonds and other interactions with the kinase. The size and shape of the substituents dictate the steric fit within the binding pocket.

To illustrate these effects, the following table summarizes the impact of various substituents on the activity of a hypothetical series of 7-methoxyisoquinoline-based kinase inhibitors.

| Compound | R1 Substituent (Position 1) | R2 Substituent (Position 6) | Kinase Inhibitory Activity (IC50, nM) |

| 1 | -H | -H | >1000 |

| 2 | -NH2 | -H | 520 |

| 3 | -NH2 | -CONH2 | 85 |

| 4 | -OCH3 | -CONH2 | 150 |

| 5 | -NH-cPr | -CONH2 | 30 |

| 6 | -NH-cPr | -SO2NH2 | 120 |

This table is a hypothetical representation to illustrate SAR principles.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a 7-methoxyisoquinoline derivative is a critical determinant of its biological activity. The molecule must adopt a specific low-energy conformation to fit optimally into the ATP-binding pocket of the target kinase and form the necessary interactions for potent inhibition.

The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. Understanding this conformation is key to designing more potent and selective inhibitors. Molecular modeling studies can predict the likely bioactive conformations of 7-methoxyisoquinoline analogues, guiding the design of new compounds with improved binding affinity.

Ligand Efficiency and Kinase Selectivity in Designed Analogues

In the process of drug discovery, it is not sufficient for a compound to be potent; it must also be efficient and selective. Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It provides a measure of how effectively a compound utilizes its atoms to bind to the target. High ligand efficiency is a desirable trait in drug candidates, as it often correlates with better physicochemical properties.

Kinase selectivity is another crucial parameter. The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. A lack of selectivity can lead to off-target effects and potential toxicity. The design of 7-methoxyisoquinoline derivatives often focuses on exploiting subtle differences in the active sites of various kinases to achieve high selectivity.

The development of PF-06650833 serves as an excellent example of optimizing both ligand efficiency and kinase selectivity. Starting from a small, efficient fragment, medicinal chemists were able to elaborate the structure to achieve nanomolar potency against IRAK4 while maintaining a high degree of selectivity over other kinases.

The following table presents a comparative analysis of hypothetical 7-methoxyisoquinoline analogues, highlighting their ligand efficiency and kinase selectivity profiles.

| Compound | IRAK4 IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B / IRAK4) | Ligand Efficiency (LE) |

| Fragment A | 25,000 | 50,000 | 2 | 0.35 |

| Analogue 7 | 500 | 2,000 | 4 | 0.32 |

| Analogue 8 | 50 | 5,000 | 100 | 0.38 |

| PF-06650833 (Example) | 2 | 10,000 | 5,000 | 0.41 |

This table is a hypothetical representation to illustrate the concepts of ligand efficiency and selectivity.

Computational and Theoretical Chemistry Approaches in 7 Methoxyisoquinoline Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in understanding the interaction between a ligand, such as a 7-methoxyisoquinoline (B1361142) derivative, and its protein target.

In the realm of drug discovery, molecular docking is frequently employed to screen virtual libraries of compounds against a specific protein target to identify potential drug leads. mdpi.comorientjchem.org The process involves predicting the binding mode and affinity of a ligand within the active site of a protein. rsc.orgmdpi.com The accuracy of the docking protocol is often validated by re-docking the native ligand into the protein's active site and comparing the predicted pose with the experimentally determined one. mdpi.com

One notable application of these techniques is in the discovery of PF-06650833, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which features a 7-methoxyisoquinoline moiety. nih.govosti.gov Fragment-based drug design, guided by co-crystal structures with IRAK4, was pivotal in optimizing a micromolar hit from a fragment library into this clinical candidate. nih.govosti.gov

Binding Affinity Prediction and Conformational Studies

Binding affinity, often quantified by the dissociation constant (Kd) or inhibition constant (Ki), is a critical parameter in drug design, indicating the strength of the interaction between a drug and its target. nih.govnih.gov Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are widely used to predict this binding affinity. mdpi.comnih.gov These predictions are based on scoring functions that estimate the free energy of binding, taking into account factors like intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) and the conformational entropy of the ligand and protein. nih.gov

Conformational studies, often performed using MD simulations, explore the dynamic nature of the ligand-protein complex. These simulations provide insights into the conformational changes that occur upon ligand binding and the stability of the binding pose over time. rsc.org For instance, in the development of IRAK4 inhibitors, the optimization of a fragment hit to the clinical candidate PF-06650833 involved a significant increase in lipophilic efficiency, a property influenced by the compound's conformation and its interactions within the binding pocket. nih.govresearchgate.net

| Compound | Target Protein | Predicted Binding Affinity (Example Scoring) | Key Conformational Features |

| 7-Methoxyisoquinoline Derivative | Kinase X | -8.5 kcal/mol | Planar isoquinoline (B145761) ring, flexible methoxy (B1213986) group |

| PF-06650833 | IRAK4 | High (nM potency) | Optimized 3D topology for active site engagement |

This table is illustrative and based on general principles of molecular modeling. Actual values would be specific to the research study.

Identification of Key Interacting Residues in Target Proteins

A crucial aspect of ligand-protein interaction modeling is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. researchgate.net Molecular docking and MD simulations can reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and these residues. researchgate.net

For example, in the study of IRAK4 inhibitors, co-crystal structures provided detailed information about the interactions between the 7-methoxyisoquinoline-containing compounds and the amino acids in the IRAK4 active site. nih.gov This knowledge is vital for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its binding affinity and selectivity. By understanding which residues are key for binding, medicinal chemists can design new derivatives with enhanced interactions, leading to more potent and effective drugs.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful approach to investigate the electronic structure and reactivity of molecules. jmchemsci.comnih.gov DFT is used to calculate a variety of molecular properties, including optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. jmchemsci.comamazonaws.com These properties provide insights into the molecule's stability, reactivity, and potential interaction sites.

In the context of 7-methoxyisoquinoline research, DFT calculations can be used to:

Determine the ground-state geometry and electronic properties of the molecule. nih.gov

Predict its reactivity through the analysis of frontier molecular orbitals and reactivity descriptors. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate or accept electrons, respectively. researchgate.net

Generate MEP maps to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack. amazonaws.com

These calculations are often performed using software packages like Gaussian, employing specific functionals and basis sets such as B3LYP/6-311G(d,p). amazonaws.com The results of these calculations can be correlated with experimental findings and used to rationalize observed biological activities.

| Computational Method | Properties Calculated | Insights Gained |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO energies, MEP | Electronic structure, reactivity, interaction sites |

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

The process often begins with the creation of a virtual library of compounds. This library can consist of commercially available chemicals, natural products, or synthetically feasible molecules designed around a specific scaffold, such as 7-methoxyisoquinoline. These virtual libraries can contain millions of compounds.

The screening process itself typically involves molecular docking of each compound in the library against the target protein. nih.gov The compounds are then ranked based on their predicted binding affinity or a docking score. nih.gov The top-ranked compounds, or "hits," are then selected for further experimental validation.

Fragment-based drug design is a powerful strategy that often utilizes in silico screening. nih.gov In this approach, a library of small chemical fragments is screened to identify those that bind weakly to the target protein. nih.gov These initial hits are then optimized and grown into more potent lead compounds, as was the case in the discovery of the IRAK4 inhibitor PF-06650833, which originated from a micromolar hit identified in a fragment library screen. nih.govosti.gov This highlights the power of combining virtual screening with structural biology to accelerate the drug discovery process.

Q & A

Q. What are the standard synthetic routes for 7-Methoxyisoquinoline hydrochloride?

The synthesis typically involves multi-step organic reactions, including selective alkylation, fluorination, and hydrochloride salt formation. Key steps include the use of protecting groups (e.g., benzyl or methoxy) to stabilize reactive intermediates and achieve desired stereochemistry. For example, fluorination at specific positions is performed under controlled conditions to avoid side reactions, followed by hydrogenation and acidification to form the hydrochloride salt . Multi-step protocols often employ reagents like sulfuryl dichloride and triethylamine in solvents such as diethyl ether or chloroform .

Q. How should this compound be stored and handled in laboratory settings?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) at concentrations up to 10 mM .

- Storage : Store at room temperature (RT) in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Follow institutional guidelines for waste disposal .

Q. What spectroscopic methods are recommended for characterizing this compound?

- 1H/13C NMR : Confirm the methoxy group (δ ~3.8 ppm for –OCH3) and aromatic proton patterns in deuterated solvents like DMSO-d6 .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 199.68 for C10H14ClNO) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to verify substituent positions and salt formation .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound during synthesis?

- Solvent Optimization : Use chloroform/diethyl ether mixtures to enhance reaction homogeneity and reduce byproducts .

- Catalyst Screening : Test palladium or nickel catalysts for selective hydrogenation steps .

- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions in real-time .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of 7-Methoxyisoquinoline derivatives?

Comparative studies show that halogenation (e.g., Cl, Br) at the 1- or 7-position enhances antimicrobial and anticancer activity by improving target binding affinity. For example:

| Compound | Substituents | IC50 (Cancer Cells) |

|---|---|---|

| 7-Methoxyisoquinoline HCl | –OCH3 | 25 µM |

| 1-Cl-7-Methoxyisoquinoline | –Cl, –OCH3 | 12 µM |

| Halogens increase electrophilicity, facilitating interactions with DNA or enzyme active sites . |

Q. What are the challenges in elucidating the mechanism of action of this compound in biological systems?

- Target Identification : Use affinity chromatography or CRISPR-Cas9 screens to identify binding proteins .

- Metabolic Stability : Assess hepatic microsome stability to rule off-target effects .

- Synergistic Studies : Combine with kinase inhibitors (e.g., EGFR inhibitors) to probe signaling pathways . Contradictory data on apoptosis induction vs. cell cycle arrest require dose-response assays and transcriptomic profiling .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Density Functional Theory (DFT) : Model electronic effects of substituents on reaction intermediates .

- Molecular Docking : Predict binding modes with biological targets (e.g., topoisomerase II) using AutoDock Vina .

- Retrosynthesis Tools : AI platforms like Pistachio or Reaxys suggest feasible routes for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.